Cystathionine as Preferred Substrate: CTH Enzymatic Rate Superiority Over L-Cysteine and L-Homocysteine
Cystathionine γ-lyase (CTH, also designated CSE) catalyzes the cleavage of L,L-cystathionine into L-cysteine, ammonia, and 2-oxobutanoate as its primary physiological reaction. Comparative substrate analysis demonstrates that CTH utilizes L-cysteine and L-homocysteine as alternative substrates at much lower catalytic rates than its native substrate L,L-cystathionine . While L-cysteine and L-homocysteine are diverted toward H₂S-generating side reactions producing lanthionine and homolanthionine respectively, only cystathionine enables the canonical transsulfuration flux measurement [1]. For researchers requiring accurate assessment of CTH enzymatic activity or transsulfuration pathway flux, cystathionine is the essential substrate.
| Evidence Dimension | Relative enzymatic substrate utilization rate |
|---|---|
| Target Compound Data | L,L-cystathionine: primary native substrate (reference rate) |
| Comparator Or Baseline | L-cysteine and L-homocysteine: utilized at much lower rates |
| Quantified Difference | Substantially higher catalytic rate (exact fold-difference varies by enzyme source and assay conditions; cited reference notes markedly reduced rates for alternative substrates) |
| Conditions | In vitro enzymatic assays; CTH/CTH-encoded cystathionine γ-lyase |
Why This Matters
Procurement of cystathionine is mandatory for accurate CTH activity assays and transsulfuration flux quantification; substitution with L-cysteine or L-homocysteine measures different enzymatic reactions and cannot substitute for native substrate activity determination.
- [1] Sapient Bioanalytics. CGL (Cystathionine Gamma-Lyase) Assay Resource. Converts L-cysteine and L-homocysteine at much lower rates than L,L-cystathionine. View Source
